![molecular formula C13H19NO2 B7578621 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid, also known as modafinil, is a wakefulness-promoting agent that has been used to treat narcolepsy, sleep apnea, and shift work sleep disorder. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has since gained popularity among students and professionals as a cognitive enhancer.
Wirkmechanismus
Modafinil's precise mechanism of action is not fully understood, but it is believed to work by increasing the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the activity of several neuropeptides, including orexin, which is involved in regulating wakefulness.
Biochemical and Physiological Effects:
Modafinil has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive performance in healthy individuals. It has also been shown to improve mood and reduce symptoms of depression in some patients. However, the long-term effects of 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid on the brain and body are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has several advantages for use in lab experiments, including its ability to improve cognitive performance and reduce fatigue in subjects. However, its effects can vary depending on the individual, and its long-term effects on the brain and body are not yet fully understood. In addition, 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid can be expensive and difficult to obtain for research purposes.
Zukünftige Richtungen
There are several areas of future research for 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid, including its potential use as a treatment for depression, schizophrenia, and addiction. In addition, further studies are needed to determine the long-term effects of 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid on the brain and body, as well as its potential for abuse and addiction. Finally, more research is needed to understand the precise mechanism of action of 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid and how it affects different neurotransmitters and neuropeptides in the brain.
In conclusion, 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid is a wakefulness-promoting agent that has been extensively studied for its cognitive-enhancing effects. Its precise mechanism of action is not fully understood, but it is believed to work by increasing the levels of several neurotransmitters in the brain. Modafinil has several advantages for use in lab experiments, but its long-term effects on the brain and body are not yet fully understood. There are several areas of future research for 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid, including its potential use as a treatment for depression, schizophrenia, and addiction, as well as further studies to determine its precise mechanism of action and potential for abuse and addiction.
Synthesemethoden
Modafinil can be synthesized using several methods, including the reaction of benzhydryl sulfinyl acetamide with methylamine and formaldehyde, or the reaction of benzhydryl chloride with thiourea and methylamine. The former method is more commonly used due to its higher yield and purity.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its cognitive-enhancing effects, particularly in the areas of attention, memory, and executive function. It has also been shown to improve mood and reduce fatigue in individuals with sleep disorders. In addition, 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid has been investigated as a potential treatment for depression, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
2-[1-(2,4-dimethylphenyl)ethyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-5-6-12(10(2)7-9)11(3)14(4)8-13(15)16/h5-7,11H,8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBKTXOKTGCCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N(C)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.